3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide
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Overview
Description
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide is a synthetic organic compound characterized by its pyridine ring substituted with bromine atoms at positions 3 and 5, a cyano group at position 1, and a carboxamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by the introduction of the cyano and carboxamide groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce the cyano group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The carboxamide group can also form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide: shares structural similarities with other brominated pyridine derivatives and cyano-substituted carboxamides.
3,5-dibromo-2-pyridinecarboxamide: Lacks the cyano group and has different reactivity and applications.
N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide:
Uniqueness
The unique combination of bromine atoms, cyano group, and carboxamide group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O/c1-12(2,3)9(5-15)17-11(18)10-8(14)4-7(13)6-16-10/h4,6,9H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKOYBOIEPUADR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(C=C(C=N1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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